1-Hydroxy-4-methyl-17a-ethynyl estradiol

Beschreibung

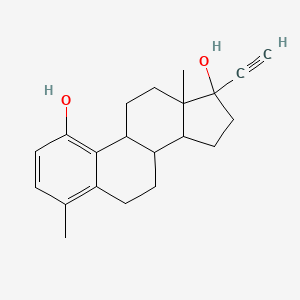

1-Hydroxy-4-methyl-17a-ethynyl estradiol (CAS No. 1034298-00-4) is a structural analog of ethinylestradiol, primarily recognized as an impurity in pharmaceutical formulations of ethinylestradiol. Its molecular formula is C₂₁H₂₆O₂, with a molecular weight of 310.43 g/mol . The compound features three key modifications to the estradiol backbone:

- 1-Hydroxy group: Substituted at the first position of the aromatic A-ring.

- 4-Methyl group: Positioned on the A-ring, enhancing hydrophobicity.

- 17α-Ethynyl group: A hallmark of synthetic estrogens, contributing to metabolic stability and receptor interactions .

This derivative is utilized as a quality control (QC) standard in pharmaceutical manufacturing and regulatory submissions (e.g., Abbreviated New Drug Applications) to ensure purity and safety of ethinylestradiol-based products .

Eigenschaften

IUPAC Name |

17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHFRYSLRIWFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The reaction conditions typically require the use of strong bases and specific catalysts to ensure the correct positioning of functional groups . Industrial production methods focus on maintaining high purity and yield, often utilizing advanced characterization techniques to ensure the absence of undesired impurities .

Analyse Chemischer Reaktionen

1-Hydroxy-4-methyl-17a-ethynyl estradiol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to ketones.

Reduction: This reaction can reduce ketones back to hydroxyl groups.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-methyl-17α-Ethinylestradiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie verwendet, um das Verhalten von Steroidöstrogenen zu untersuchen.

Industrie: Es wird bei der Entwicklung von Arzneimitteln und anderen Östrogen-bezogenen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Hydroxy-4-methyl-17α-Ethinylestradiol beinhaltet die Bindung an Östrogenrezeptoren, insbesondere an den Östrogenrezeptor Alpha (ERα). Diese Bindung führt zur Aktivierung verschiedener Signalwege, die die Genexpression und zelluläre Prozesse regulieren . Die Wirkungen der Verbindung werden durch ihre Wechselwirkung mit dem Östrogenrezeptor vermittelt, der die Transkription von östrogenempfindlichen Genen beeinflusst .

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-methyl-17a-ethynyl estradiol involves binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding leads to the activation of various signaling pathways that regulate gene expression and cellular processes . The compound’s effects are mediated through its interaction with the estrogen receptor, which influences the transcription of estrogen-responsive genes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Estradiol Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of 1-hydroxy-4-methyl-17a-ethynyl estradiol and related compounds, focusing on substituent effects and biological relevance:

Key Research Findings

Impact of 17α-Substituents

- The 17α-ethynyl group, present in both this compound and ethisterone, is critical for metabolic stability and receptor binding. In ethisterone, this group confers progestogenic activity , while in antitumor hybrids, it enhances cytotoxicity by modulating nitric oxide release .

- 17α-sulfate derivatives (e.g., estradiol 17-sulfate) demonstrate improved inhibition of kynurenine aminotransferase (KAT) enzymes, suggesting that electronegative groups at this position optimize enzyme interactions .

A-Ring Modifications

- The latter’s 4-OH group is linked to genotoxicity via DNA adduct formation in breast cells .

- 1-Hydroxy substitution is rare in therapeutic estrogens but critical for impurity profiling, as seen in QC applications .

Pharmacokinetic and Therapeutic Implications

- Ethinylestradiol (parent compound) and its derivatives with 17α-ethynyl groups exhibit prolonged half-lives due to resistance to hepatic metabolism, making them suitable for oral contraceptives .

- In contrast, 4-hydroxyestradiol is rapidly metabolized and associated with oxidative DNA damage, limiting its therapeutic utility .

Data Table: Comparative Receptor Binding and Enzyme Inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.